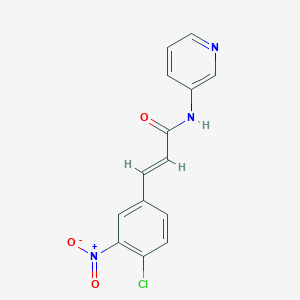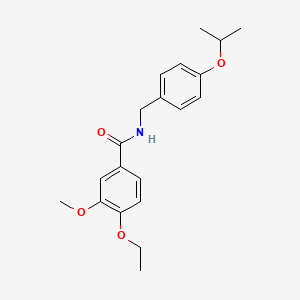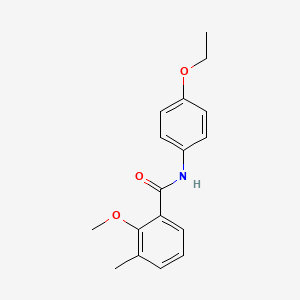![molecular formula C17H13N3O3 B5729960 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The investigation of oxadiazole and quinoline derivatives has been a significant area of research due to their wide range of biological activities and potential applications in pharmaceutical chemistry. Oxadiazoles, including 1,3,4-oxadiazole derivatives, are known for their varied pharmacological properties, while quinolines are crucial frameworks in medicinal chemistry, often serving as core structures for drug development.
Synthesis Analysis
The synthesis of oxadiazole and quinoline derivatives can involve several strategies, including the condensation of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride to form quinazolines with oxadiazole features (Kozlovskaya et al., 1989). Microwave-assisted synthesis and green chemistry approaches have also been employed to create thiazolidinone derivatives from quinoline compounds, showcasing the efficiency and environmental friendliness of modern synthetic methods (Rana, Mistry, & Desai, 2008).
Molecular Structure Analysis
Molecular structure characterization is critical in understanding the chemical behavior of these compounds. Techniques such as X-ray diffraction analysis, IR, PMR spectroscopy, and mass spectrometry are often used to determine the structural configurations and to verify the synthesized compounds' identities.
Chemical Reactions and Properties
Oxadiazole and quinoline derivatives participate in various chemical reactions, including cyclization, substitution, and the Diels-Alder reaction, which can alter their chemical structure and properties significantly. These reactions are essential for modifying the compounds to enhance their biological activity or to create derivatives with specific functions.
Physical Properties Analysis
The physical properties, such as density, viscosity, and ultrasonic sound velocity, of oxadiazole derivatives have been studied to understand how structural modifications affect these properties. Thermo-physical characterizations provide insights into the compounds' behavior in different solvents, which is crucial for their application in chemical and pharmaceutical formulations (Godhani et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is currently unknown. Similar compounds, such as those containing a furan ring and a 1,3,4-oxadiazole moiety, have been found to target proteins like aldose reductase .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. For instance, some compounds containing a furan ring and a 1,3,4-oxadiazole moiety have been found to inhibit the activity of aldose reductase , which plays a key role in the polyol pathway of glucose metabolism.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-10-5-3-6-11-9-12(16(21-2)18-14(10)11)15-19-17(23-20-15)13-7-4-8-22-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHPLLXPEFQMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)
![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)


![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)